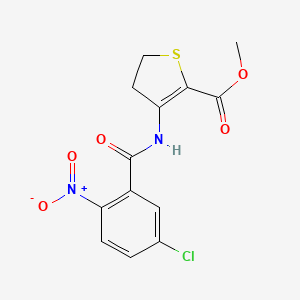

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. It has a molecular formula of C17H11ClN2O5S and an average mass of 390.798 Da .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2-Chloro-5-nitrobenzoic acid , which is an organic building block. This compound undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The presence of the nitro group (NO2), carboxylate group (CO2H), and the benzamido group (C6H5CONH2) contribute to its unique properties .Scientific Research Applications

Synthesis Applications

Derivative Formation and Reactivity

A study explored the reactivity of similar thiophene derivatives, revealing that these compounds can undergo a series of chemical reactions to form new derivatives. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates added alcohols and lost hydrogen chloride at room temperature to yield thiophene-2,4-diols. These compounds could then be further transformed into 3,5-dialkoxythiophene-2-carboxylic acids and eventually into ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing a new route to mono- and di-alkyl ethers of these acids (Corral & Lissavetzky, 1984).

Antitumor Agent Synthesis

Another research focused on the synthesis of labeled compounds of interest as antitumor agents, utilizing potassium [15 N]-nitrate for the preparation of [15 N]-nitrothiophene-carboxamides in high isotopic yield. This method provides an efficient way to synthesize isotopically labeled compounds that could be used in the development of new antitumor agents (Shinkwin & Threadgill, 1996).

Chlorantraniliprole Synthesis

Corrosion Inhibition

The corrosion inhibiting properties of synthesized thiazole-4-carboxylates were investigated, indicating these compounds' effectiveness in protecting mild steel against corrosion in acidic environments. Such research highlights the potential application of related compounds in materials science and engineering (El aoufir et al., 2020).

properties

IUPAC Name |

methyl 4-[(5-chloro-2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-9(4-5-22-11)15-12(17)8-6-7(14)2-3-10(8)16(19)20/h2-3,6H,4-5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJSUHVVNPWYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/no-structure.png)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)

![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)

![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)

![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)

![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)